3-Methylpentanal

Enantioselective analysis Olfactory science Chiral chromatography

3-Methylpentanal (C6H12O, MW 100.16), also known as 3-methylvaleraldehyde, is a branched aliphatic aldehyde containing a chiral center at C3. It exists as a racemic mixture, with distinct (S)- and (R)-enantiomers (CAS 1730-94-5 and 51468-48-5, respectively).

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 15877-57-3
Cat. No. B096236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpentanal
CAS15877-57-3
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCCC(C)CC=O
InChIInChI=1S/C6H12O/c1-3-6(2)4-5-7/h5-6H,3-4H2,1-2H3
InChIKeyYJWJGLQYQJGEEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpentanal (CAS 15877-57-3): A Chiral Branched-Chain Aldehyde Intermediate


3-Methylpentanal (C6H12O, MW 100.16), also known as 3-methylvaleraldehyde, is a branched aliphatic aldehyde containing a chiral center at C3 [1]. It exists as a racemic mixture, with distinct (S)- and (R)-enantiomers (CAS 1730-94-5 and 51468-48-5, respectively) [2]. The compound is characterized by a boiling point of 121–123°C at 760 mmHg, a vapor pressure of 13.6 mmHg at 25°C, and a calculated logP of approximately 1.6–1.9 [3]. Its reactivity as an aldehyde enables use as a synthetic intermediate in pharmaceuticals, agrochemicals, and fragrance research [4].

Why 3-Methylpentanal (CAS 15877-57-3) Cannot Be Freely Substituted with Isomeric Analogs


3-Methylpentanal possesses a unique combination of structural, stereochemical, and physicochemical properties that preclude simple substitution with isomeric aldehydes (e.g., 2-methylpentanal, 4-methylpentanal) or ketones (e.g., 4-methyl-2-pentanone). Critical differentiators include: (1) a chiral center at C3 that gives rise to enantiomers with profoundly different olfactory properties [1]; (2) distinct mass spectral fragmentation patterns enabling unambiguous analytical identification [2]; (3) a characteristic aldehyde C=O stretch (~1725 cm⁻¹) and C–H stretch (~2720 cm⁻¹) that differentiate it from ketone isomers in IR spectroscopy [3]; and (4) physical properties—such as boiling point, vapor pressure, and lipophilicity—that differ from close analogs, affecting behavior in synthetic and formulation processes [4]. Substitution without validation of stereochemical purity or analytical identity can compromise research reproducibility and product performance.

Quantitative Evidence Differentiating 3-Methylpentanal (CAS 15877-57-3) from Closest Analogs


Chiral Olfactory Discrimination: (3S)-Enantiomer vs. (3R)-Enantiomer Odor Thresholds

The (3S)-enantiomer of 3-methylpentanal exhibits an intense green, fresh, and slightly pungent odor, while the (3R)-enantiomer is nearly odorless [1]. Direct enantioseparation was achieved using heptakis-[2,3-di-O-acetyl-6-O-tert.butyldimethylsilyl]-β-cyclodextrin as the chiral stationary phase [2]. The (3R)-enantiomer is not recommended for fragrance or flavor use [3].

Enantioselective analysis Olfactory science Chiral chromatography

Mass Spectrometric Differentiation: McLafferty Rearrangement Product m/z 44 vs. 58 for 2-Methylpentanal

In electron ionization mass spectrometry, 3-methylpentanal produces a characteristic McLafferty rearrangement ion at m/z 44, whereas the constitutional isomer 2-methylpentanal yields an ion at m/z 58 [1]. Both isomers show an alpha-cleavage ion at m/z 29.

Analytical chemistry Mass spectrometry Isomer identification

Infrared Spectroscopic Differentiation: Aldehyde C–H Stretch vs. Ketone Carbonyl

3-Methylpentanal exhibits a characteristic aldehyde C–H stretch at approximately 2720 cm⁻¹ and a carbonyl (C=O) stretch near 1725 cm⁻¹. In contrast, the ketone isomer 4-methyl-2-pentanone lacks the aldehyde C–H stretch and shows a carbonyl band at a slightly different frequency (~1715 cm⁻¹) [1].

IR spectroscopy Functional group analysis Quality control

Physical Property Comparison: Boiling Point and Vapor Pressure vs. 2-Methylpentanal

3-Methylpentanal has a reported boiling point of 121–123°C at 760 mmHg and a vapor pressure of 13.6 mmHg at 25°C [1]. Its isomer 2-methylpentanal exhibits a slightly lower boiling point of 119–120°C and a density of 0.808 g/mL .

Thermophysical properties Process engineering Formulation science

Hydrophobicity and Partitioning: LogP Differences from Linear and Less-Branched Analogs

3-Methylpentanal has a calculated logP (octanol-water partition coefficient) of 1.59–1.89, depending on the estimation method [1]. In comparison, the linear analog pentanal (n-valeraldehyde) has a logP of approximately 1.31 [2]. The increased branching in 3-methylpentanal enhances lipophilicity, which can affect membrane permeability and distribution in biological systems.

Lipophilicity ADME properties QSAR modeling

Retention Index Comparison: GC Behavior Relative to Isomeric Aldehydes

The Kovats retention index (RI) for 3-methylpentanal on non-polar columns has been reported and compiled [1]. While direct head-to-head published RI data for all methylpentanal isomers are limited, the branched structure of 3-methylpentanal generally results in a lower retention index compared to more linear isomers due to reduced dispersive interactions [2].

Gas chromatography Retention index Analytical method development

High-Value Application Scenarios for 3-Methylpentanal (CAS 15877-57-3) Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral Fragrance and Flavor Compounds

Researchers and formulators requiring a chiral aldehyde building block with predictable stereochemical outcome should select 3-methylpentanal with defined enantiomeric purity. The stark difference in odor activity between the (S)- and (R)-enantiomers [1] makes the compound a model substrate for studying stereochemistry–odor relationships and for synthesizing enantiopure fragrance ingredients via asymmetric transformations.

Analytical Reference Standard for GC-MS and IR Method Validation

Analytical laboratories developing methods for complex mixture analysis (e.g., food volatiles, environmental VOCs, metabolomics) can use 3-methylpentanal as a reference standard to calibrate retention times and verify spectral fingerprints. Its unique McLafferty rearrangement ion at m/z 44 [2] and characteristic aldehyde IR bands [3] enable unambiguous identification, even in the presence of isomeric interferents.

Intermediate in the Synthesis of Pharmaceuticals and Agrochemicals

3-Methylpentanal serves as a versatile aldehyde intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals [4]. Its specific branching pattern and physicochemical profile (logP ~1.6–1.9, VP 13.6 mmHg) influence the lipophilicity and volatility of downstream products, which can be critical for optimizing bioavailability in drug candidates or environmental persistence in crop protection agents.

Structure–Activity Relationship (SAR) Studies in Medicinal Chemistry

In medicinal chemistry campaigns, 3-methylpentanal can be used as a lipophilic aldehyde fragment to explore the effect of methyl branching on target binding. Its logP of 1.59–1.89 is intermediate between that of linear pentanal (logP ~1.3) [5] and more heavily branched analogs, allowing systematic modulation of hydrophobicity in lead optimization.

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